

**Application Note: Immunofluorescence Staining** 

for H4K16ac after KAT8-IN-1 Treatment

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Compound of Interest		
Compound Name:	KAT8-IN-1	
Cat. No.:	B044699	Get Quote

#### Introduction

Histone H4 acetylation at lysine 16 (H4K16ac) is a critical epigenetic modification associated with open chromatin and transcriptional activation.[1][2] The primary enzyme responsible for this modification in mammals is the lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1.[3][4][5] KAT8 functions as the catalytic subunit of two distinct complexes, the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex.[4][6] The MSL complex, in particular, is responsible for the majority of H4K16ac throughout the genome.[1][6] Dysregulation of KAT8 activity has been implicated in various diseases, including cancer, making it an attractive target for drug development.[7][8]

**KAT8-IN-1** is a chemical inhibitor of KAT8.[9] This application note provides a detailed protocol for utilizing immunofluorescence (IF) microscopy to visualize and quantify the effects of **KAT8-IN-1** on cellular H4K16ac levels. This assay allows researchers to assess the in-cell potency and efficacy of KAT8 inhibitors by measuring the reduction in H4K16ac signal.

#### Principle of the Assay

The assay is based on the principle of indirect immunofluorescence. Cells are cultured and treated with varying concentrations of **KAT8-IN-1**. Following treatment, cells are fixed to preserve cellular structure and permeabilized to allow antibodies to access the nuclear interior. A primary antibody specific to the H4K16ac modification is used to bind to its target. Subsequently, a fluorophore-conjugated secondary antibody that recognizes the primary antibody is added. The resulting fluorescence intensity, which is proportional to the amount of



H4K16ac, is visualized using a fluorescence microscope. A nuclear counterstain, such as DAPI, is used to identify individual nuclei for quantitative analysis. A reduction in the nuclear fluorescence signal in treated cells compared to untreated controls indicates successful inhibition of KAT8 by **KAT8-IN-1**.

# **Quantitative Data Summary**

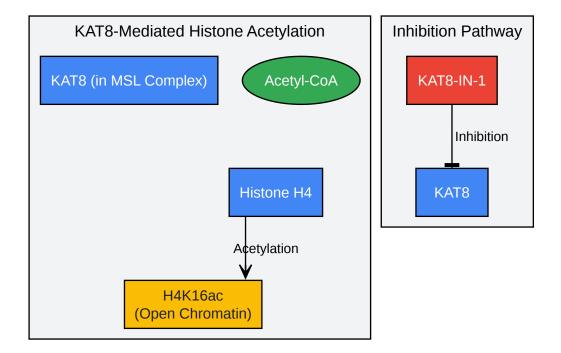
The following table presents representative data from an experiment measuring the effect of a 24-hour treatment with **KAT8-IN-1** on H4K16ac levels in a human cell line (e.g., U2OS). Fluorescence intensity was quantified using ImageJ/Fiji software by measuring the mean gray value within DAPI-defined nuclear regions.

KAT8-IN-1 Conc. (μM)	Mean Nuclear H4K16ac Fluorescence (Arbitrary Units)	Standard Deviation	% Inhibition
0 (Vehicle)	15,234	± 1,287	0%
10	13,876	± 1,105	9%
50	11,560	± 988	24%
100	8,125	± 754	47%
150	6,551	± 612	57%
200	5,941	± 530	61%

Note: The IC50 value for **KAT8-IN-1** against the isolated KAT8 enzyme is 141  $\mu$ M.[9] Cellular potency may vary depending on cell type, permeability, and experimental conditions.

## **Visualizations**

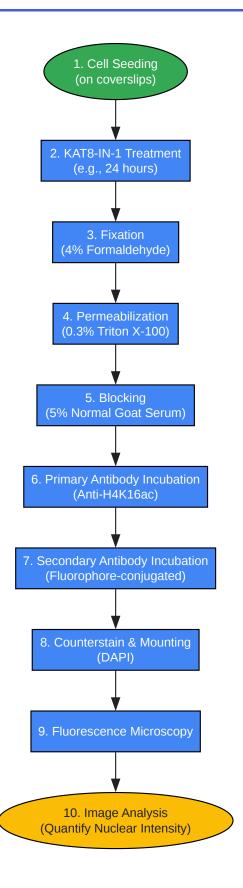




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Caption: KAT8 signaling pathway and point of inhibition.





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Caption: Experimental workflow for H4K16ac immunofluorescence.



# **Detailed Experimental Protocols**

- A. Required Materials and Reagents
- Cell Line: U2OS, HeLa, or other adherent cell line of choice.
- Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS).
- Reagents:
  - KAT8-IN-1 (Selleck Chemicals or equivalent)[9]
  - Dimethyl sulfoxide (DMSO, vehicle control)
  - o Phosphate-Buffered Saline (PBS), pH 7.4
  - Formaldehyde, 16% Methanol-Free (e.g., Polysciences, Inc.)
  - Triton™ X-100
  - Normal Goat Serum (or serum from the host species of the secondary antibody)
  - Bovine Serum Albumin (BSA)
- · Antibodies:
  - Primary Antibody: Rabbit anti-H4K16ac (e.g., Abcam ab109463, Active Motif #61529).
     Titrate for optimal dilution (typically 1:250 1:1000).[10]
  - Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488 or 594).
- Stains and Mounting Media:
  - DAPI (4',6-diamidino-2-phenylindole) solution
  - Anti-fade mounting medium (e.g., ProLong™ Gold)
- Equipment and Consumables:



- 12- or 24-well tissue culture plates
- 12 mm or 18 mm glass coverslips, sterile
- Incubator (37°C, 5% CO<sub>2</sub>)
- Fluorescence microscope with appropriate filters
- Image analysis software (e.g., ImageJ/Fiji)[11][12]
- B. Cell Preparation and Treatment
- Place sterile glass coverslips into the wells of a 12- or 24-well plate.
- Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
- Incubate for 18-24 hours at 37°C, 5% CO<sub>2</sub> to allow cells to adhere and spread.
- Prepare serial dilutions of KAT8-IN-1 in complete culture medium from a concentrated stock in DMSO. Include a DMSO-only vehicle control.
- Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of KAT8-IN-1 or vehicle.
- Incubate for the desired treatment duration (e.g., 24 hours).
- C. Immunofluorescence Staining Protocol[13][14][15]

NOTE: Perform all steps at room temperature unless otherwise specified. Do not allow coverslips to dry out at any stage.

• Fixation: a. Aspirate the culture medium. b. Gently wash the cells twice with 1X PBS. c. Add freshly prepared 4% formaldehyde in PBS to each well, ensuring coverslips are fully submerged. d. Incubate for 15 minutes. e. Aspirate the formaldehyde solution and wash three times with 1X PBS, 5 minutes per wash.

### Methodological & Application





- Permeabilization: a. Add 0.3% Triton X-100 in PBS to each well. b. Incubate for 15-20 minutes to permeabilize the nuclear membrane.[16] c. Aspirate and wash three times with 1X PBS.
- Blocking: a. Prepare Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in 1X PBS. b. Add Blocking Buffer to each well. c. Incubate for 1 hour to minimize non-specific antibody binding.[16]
- Primary Antibody Incubation: a. Prepare Antibody Dilution Buffer: 1% BSA and 0.1% Triton X100 in 1X PBS. b. Dilute the anti-H4K16ac primary antibody to its optimal concentration in
  the Antibody Dilution Buffer. c. Aspirate the Blocking Buffer and add the diluted primary
  antibody solution. d. Incubate for 1-2 hours at room temperature or overnight at 4°C in a
  humidified chamber.
- Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash three
  times with 1X PBS, 5 minutes per wash. b. Dilute the fluorophore-conjugated secondary
  antibody in Antibody Dilution Buffer. Protect from light from this point forward. c. Aspirate the
  wash buffer and add the diluted secondary antibody solution. d. Incubate for 1 hour at room
  temperature in the dark.
- Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with 1X PBS, 5 minutes per wash. The final wash can include DAPI (e.g., 1 µg/mL) for 5 minutes to stain the nuclei. b. Briefly rinse the coverslips in distilled water to remove salt crystals. c. Using fine-tipped forceps, carefully remove each coverslip from the well. Wick away excess water with the edge of a laboratory wipe. d. Place a small drop of anti-fade mounting medium onto a clean microscope slide. e. Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles. f. Seal the edges with clear nail polish and allow to cure. Store slides at 4°C in the dark.

#### D. Image Acquisition and Quantitative Analysis

Image Acquisition: a. Using a fluorescence microscope, visualize the slides. b. For each experimental condition (i.e., each inhibitor concentration), capture multiple images from random fields of view. c. Use consistent acquisition settings (e.g., exposure time, gain, laser power) for all samples within an experiment to ensure comparability. Capture images for the H4K16ac channel (e.g., FITC/GFP) and the DAPI channel (e.g., DAPI/blue).



• Quantitative Image Analysis (using ImageJ/Fiji):[11][12] a. Open the DAPI channel image. Use Image > Adjust > Threshold to create a binary mask of the nuclei. b. Use the Analyze > Analyze Particles tool to define the nuclei as Regions of Interest (ROIs). Add these ROIs to the ROI Manager. c. Open the corresponding H4K16ac channel image. d. Transfer the nuclear ROIs from the ROI Manager to this image. e. Use the Analyze > Set Measurements tool to select "Mean gray value". f. Click Analyze > Measure to calculate the mean fluorescence intensity for each nucleus defined by the ROIs. g. Export the data to a spreadsheet program (e.g., Microsoft Excel, GraphPad Prism). h. For each condition, calculate the average nuclear fluorescence intensity and standard deviation from a large population of cells (e.g., >100 cells per condition). i. Normalize the data to the vehicle control to determine the percent inhibition of H4K16ac.

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